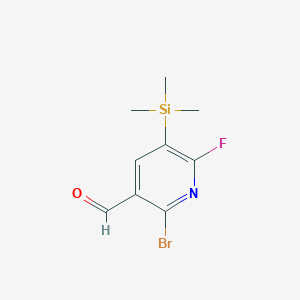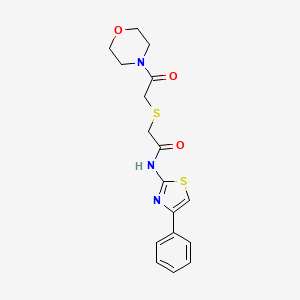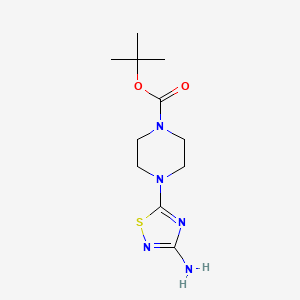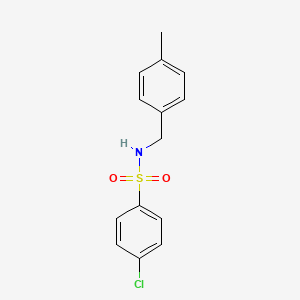
1-(2-fluorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoline derivative that possesses unique chemical properties, making it a valuable tool for researchers in the fields of medicinal chemistry, pharmacology, and biochemistry. In
Applications De Recherche Scientifique
Fluorinated Heterocycles Synthesis
Fluorinated heterocycles, including compounds related to 1-(2-fluorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one, are pivotal in pharmaceutical and agrochemical industries due to their significant biological activities. A study by Wu et al. (2017) detailed the synthesis of various fluorinated heterocycles through rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate, highlighting their potential in drug discovery and agricultural applications. These compounds demonstrate diverse synthetic applications and the methodology provides a versatile approach to accessing fluorinated heterocycle derivatives (Wu et al., 2017).
Interaction with Human Serum Albumin
The interaction between fluorine-substituted dihydroquinazoline derivatives and human serum albumin (HSA) has been studied, with findings suggesting that these compounds can bind to HSA, induce conformational changes, and affect its secondary structure. Such interactions are critical for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents. The study by Wang et al. (2016) on 3-(fluorobenzylideneamino)-6-chloro-1-(3,3-dimethylbutanoyl)-phenyl-2,3-dihydroquinazolin-4(1H)-one (FDQL) derivatives provides insights into the role of fluorine substitution in enhancing these interactions through hydrophobic forces, which could be leveraged in drug design and development (Wang et al., 2016).
Fluorescence and Photolabile Protecting Groups
The development of novel photolabile protecting groups for carboxylic acids based on fluorinated compounds opens new avenues in the controlled release of bioactive molecules. The study by Fedoryak and Dore (2002) on brominated hydroxyquinoline derivatives illustrates the potential of such compounds in creating more efficient and sensitive photolabile groups for use in biological research and therapeutic applications (Fedoryak & Dore, 2002).
Antiproliferative and Antimicrobial Properties
Compounds with a 1,3,4-thiadiazole core, such as those derived from 1-(2-fluorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one, have shown promising antiproliferative and antimicrobial properties. The research by Gür et al. (2020) on Schiff bases derived from 1,3,4-thiadiazole compounds reveals their potential in chemotherapy and antimicrobial therapy, particularly in the development of new drugs with enhanced biological activities (Gür et al., 2020).
Crystal Packing and Weak Interactions
The influence of organic fluorine in crystal packing and weak interactions in solid-state chemistry is a key area of research for understanding the structural properties of compounds like 1-(2-fluorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one. Studies such as the one by Choudhury et al. (2003) provide valuable insights into how fluorine affects molecular conformations and interactions, which is critical for the design of materials and drugs with specific physical properties (Choudhury et al., 2003).
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO5S/c1-16-8-10-18(11-9-16)33(29,30)24-15-27(14-17-6-4-5-7-20(17)26)21-13-23(32-3)22(31-2)12-19(21)25(24)28/h4-13,15H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWZNZHYOPJEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(3,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2876922.png)


![7-(4-Bromopyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2876926.png)
![2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole](/img/structure/B2876927.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2876928.png)

![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/no-structure.png)